molecular formula C12H10BrN3OS B2744493 3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide CAS No. 866155-05-7

3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide

Cat. No.: B2744493
CAS No.: 866155-05-7
M. Wt: 324.2
InChI Key: SESANFZCLJABTO-UHFFFAOYSA-N
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Description

3-Bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a methylsulfanyl group and at the 4-position with a benzenecarboxamide moiety bearing a bromine atom at the 3-position. Its synthesis likely involves cyclocondensation reactions, as seen in analogous pyrimidine derivatives .

Properties

IUPAC Name

3-bromo-N-(2-methylsulfanylpyrimidin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3OS/c1-18-12-14-6-5-10(16-12)15-11(17)8-3-2-4-9(13)7-8/h2-7H,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESANFZCLJABTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326517
Record name 3-bromo-N-(2-methylsulfanylpyrimidin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666367
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866155-05-7
Record name 3-bromo-N-(2-methylsulfanylpyrimidin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 2-[2-(Methylsulfanyl)-4-Oxo-Thiopyrano-Thieno[2,3-d]Pyrimidin-3-yl]Acetate

  • Structure: This compound (from ) shares the 2-(methylsulfanyl)-pyrimidine core but incorporates a fused thiopyrano-thieno ring system instead of a benzene ring.
  • Key Differences: The absence of a brominated benzene carboxamide reduces steric hindrance and alters electronic properties.
  • Synthesis: Prepared via [4+2] cyclocondensation between ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate and ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate, highlighting the role of sulfur-containing intermediates in pyrimidine chemistry .

N-[2-(5-Bromo-2-Morpholin-4-yl-Pyrimidin-4-ylsulfanyl)-4-Methoxyphenyl]-2,4,6-Trimethylbenzenesulfonamide

  • Structure : Features a brominated pyrimidine with a morpholinyl group and a sulfonamide-linked benzene ring ().
  • Key Differences :
    • The sulfonamide group (vs. carboxamide) increases acidity and hydrogen-bonding capacity.
    • Morpholinyl substitution at the pyrimidine 2-position enhances solubility in polar solvents compared to methylsulfanyl .
  • Functional Impact : The 5-bromo substituent on pyrimidine (vs. 3-bromo on benzene in the target compound) may direct electrophilic substitution reactions differently.

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluoro-N-Isopropylbenzamide

  • Structure : A pyrazolo-pyrimidine derivative with fluorinated aryl groups and a benzamide substituent ().
  • Key Differences :
    • Fluorine atoms (vs. bromine) reduce steric bulk and increase metabolic stability.
    • The pyrazolo[3,4-d]pyrimidine core introduces additional nitrogen atoms, enhancing π-π stacking interactions in biological targets .

Structural and Functional Analysis Table

Compound Core Structure Substituents Key Properties
Target Compound Pyrimidine 2-(Methylsulfanyl), 4-(3-bromobenzenecarboxamide) Bromine enhances electrophilicity; methylsulfanyl improves lipophilicity.
Ethyl Thiopyrano-Thieno Pyrimidine Thiopyrano-Thieno-Pyrimidine Fused thiopyran-thieno rings, 2-(methylsulfanyl) Extended conjugation for UV absorption; sulfur-rich for metal coordination.
Morpholinyl Pyrimidine Sulfonamide Pyrimidine 5-Bromo, 2-morpholinyl, 4-sulfonamide-linked benzene Morpholinyl enhances aqueous solubility; sulfonamide aids in target binding.
Pyrazolo-Pyrimidine Fluorobenzamide Pyrazolo[3,4-d]Pyrimidine 4-Amino, 2-fluoro-N-isopropylbenzamide, fluorophenyl-chromenone Fluorine improves bioavailability; pyrazolo core increases kinase inhibition potential.

Research Findings and Implications

  • Electronic Effects : The methylsulfanyl group in the target compound donates electrons via resonance, counteracting the electron-withdrawing bromine. This balance may optimize binding to enzymes or receptors requiring moderate electrophilicity.
  • Synthetic Flexibility : Analogous compounds (e.g., ) demonstrate the utility of cross-coupling reactions for introducing diverse aryl groups, suggesting routes for further derivatization of the target molecule.

Biological Activity

3-Bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide is a chemical compound with the molecular formula C12H10BrN3OS and a molecular weight of approximately 324.196 g/mol. It has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C12H10BrN3OS
  • Molecular Weight : 324.196 g/mol
  • CAS Number : Not specified in the results.

Antimicrobial Activity

Research into the antimicrobial properties of compounds similar to 3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide indicates promising results against various bacterial strains. For instance, studies have shown that certain pyrimidine derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

In a comparative study, derivatives with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 62.5 µg/mL to 78.12 µg/mL against E. coli and E. faecalis, suggesting that modifications in the chemical structure can enhance antibacterial potency .

Anticancer Activity

The compound's structural features suggest potential anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies on related compounds have shown effectiveness against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells, with IC50 values indicating significant antiproliferative effects .

The biological activity of 3-bromo-N-[2-(methylsulfanyl)-4-pyrimidinyl]benzenecarboxamide may be attributed to its interaction with specific molecular targets involved in cell signaling pathways. For example, some studies have highlighted the importance of inhibiting STAT3 signaling pathways in cancer cells, which is crucial for tumor growth and survival .

Case Studies and Research Findings

  • Antibacterial Efficacy :
    • A study assessing the antibacterial properties of pyrimidine derivatives found that modifications like bromination significantly enhanced activity against resistant strains of bacteria.
    • The compound's ability to disrupt bacterial quorum sensing mechanisms has been suggested as a novel approach to mitigate virulence without directly killing the bacteria .
  • Anticancer Potential :
    • In vitro assays indicated that similar compounds could induce apoptosis in cancer cells by activating caspase pathways, leading to cell death.
    • A notable study reported that certain pyrimidine derivatives showed selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

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